N-2-Propynyl Rasagiline Hydrochloride
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Overview
Description
N-2-Propynyl Rasagiline Hydrochloride is a white crystalline powder that is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide. It is a derivative of monoamine oxidase-B inhibitors and exhibits anti-Parkinsonian activity . This compound is primarily used in the treatment of Parkinson’s disease, where it functions as an irreversible inhibitor of monoamine oxidase-B, thereby increasing the levels of dopamine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Propynyl Rasagiline Hydrochloride involves the reaction of propargylamine with 1-indanone to form N-propargyl-1-indanamine. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-2-Propynyl Rasagiline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the propargyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted propargyl derivatives .
Scientific Research Applications
N-2-Propynyl Rasagiline Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
N-2-Propynyl Rasagiline Hydrochloride exerts its effects by irreversibly inhibiting monoamine oxidase-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, the compound increases the levels of dopamine, thereby improving motor function in patients with Parkinson’s disease . The molecular targets include the active site of monoamine oxidase-B, and the pathways involved are related to dopamine metabolism .
Comparison with Similar Compounds
Selegiline: Another monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase-B with additional glutamate release inhibition properties.
Comparison: N-2-Propynyl Rasagiline Hydrochloride is unique in its irreversible inhibition of monoamine oxidase-B, which leads to a prolonged increase in dopamine levels. Unlike Selegiline, it does not produce amphetamine-like metabolites, making it a safer option for long-term use . Safinamide, on the other hand, offers reversible inhibition and additional neuroprotective effects, but its overall efficacy in comparison to this compound is still under investigation .
Properties
IUPAC Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15;/h1-2,5-8,15H,9-12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHGGELRCDCZQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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